4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated organosilicon compound characterized by its complex molecular architecture and dual functional capabilities. The compound bears the molecular formula C18H42O6S2Si2 and exhibits a molecular weight of 474.82 grams per mole. This systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the compound's structural components including the tetraethoxy groups, dioxa linkages, dithia bridge, and disilahexadecane backbone. The European Community has assigned this substance the identification number 260-350-7, while the Environmental Protection Agency Substance Registry System recognizes it under the same Chemical Abstracts Service number.
The compound is more commonly known in commercial applications as Bis(triethoxysilylpropyl) disulfide, reflecting its fundamental structural composition of two triethoxysilylpropyl moieties connected through a disulfide bridge. Alternative nomenclature includes Bis[3-(triethoxysilyl)propyl]disulfide and the simplified commercial designations such as Si-75, A-1589, and Z-6920, which correspond to various manufacturer product codes. The structural formula (C2H5O)3SiCH2CH2CH2-S2-CH2CH2CH2Si(OC2H5)3 clearly illustrates the symmetric nature of the molecule, with identical triethoxysilylpropyl groups flanking the central disulfide linkage. This systematic naming convention ensures precise identification across scientific literature, regulatory documents, and commercial specifications, facilitating accurate communication within the global chemical industry.
Table 1: Chemical Identity Parameters
The molecular structure exhibits distinctive physical properties that reflect its unique chemical composition. The compound appears as a pale yellow clear liquid with a characteristic light alcohol odor, demonstrating solubility in common organic solvents including ethyl alcohol, acetone, benzene, and toluene. However, the substance remains insoluble in water and exhibits hydrolytic sensitivity, readily hydrolyzing upon contact with moisture due to the presence of reactive ethoxysilyl groups. These physical characteristics directly correlate with the compound's molecular architecture, where the hydrophobic hydrocarbon chains and ethoxy groups dominate the overall chemical behavior, while the polar silicon-oxygen bonds contribute to the compound's reactivity profile.
Historical Development and Discovery
The development of this compound emerged from extensive research into organosilicon chemistry and the growing need for effective coupling agents in polymer science during the latter half of the twentieth century. Historical records indicate that systematic exploration of organosilicon disulfide compounds gained momentum as researchers recognized the potential for creating molecular bridges between organic polymers and inorganic fillers. The compound's development represents a significant advancement in silane coupling technology, building upon earlier work with simpler organosilicon compounds and extending into more complex polyfunctional molecules capable of enhanced performance in demanding applications. Patent literature from the late twentieth century documents various synthetic approaches to bis-organosilicon disulfide compounds, reflecting the industrial importance and commercial potential of these materials.
The synthetic methodology for preparing this compound has evolved through several key developmental phases, with early research focusing on the reaction of 3-mercaptopropyltriethoxysilane precursors. Historical patent documentation reveals that one successful synthetic route involves the reaction of 3-mercaptopropyltriethoxysilane with oxidizing agents such as N-tert-butyl-bis-2(2-benzothiazolesulfen) amide in organic solvents like toluene. This process, conducted under nitrogen atmosphere at room temperature for extended periods, yields high-purity product with minimal byproduct formation. The development of this synthetic approach marked a significant improvement over earlier methods, providing better control over product purity and enabling large-scale commercial production. Mass spectrometry analysis of products from optimized synthetic procedures confirms purities exceeding 99 percent, demonstrating the effectiveness of refined preparation techniques.
Research into the compound's properties and applications accelerated during the 1980s and 1990s as the rubber and polymer industries sought more effective coupling agents for silica-filled composites. The compound's registration under the Toxic Substances Control Act as a Premanufacture Notice substance indicates its commercial significance and regulatory recognition within the United States chemical industry. European registration under the Registration, Evaluation, Authorization and Restriction of Chemicals program further demonstrates the compound's importance in global markets and its acceptance as a valuable industrial chemical. The development timeline reflects broader trends in materials science, where the demand for high-performance polymers and composites drove innovation in coupling agent technology and led to the commercialization of increasingly sophisticated organosilicon compounds.
Significance in Organosilicon Chemistry
The significance of this compound within organosilicon chemistry stems from its unique bifunctional molecular architecture that enables simultaneous interaction with both organic polymers and inorganic substrates. This compound exemplifies the fundamental principles of silane coupling chemistry, where hydrolyzable alkoxysilyl groups undergo condensation reactions with hydroxylated inorganic surfaces while the organic portions of the molecule interact with polymer matrices. The disulfide bridge provides additional reactivity, participating in vulcanization processes and forming crosslinked networks that enhance mechanical properties of the final composite materials. Research demonstrates that the compound's dual functionality allows it to serve as a molecular bridge, creating covalent bonds between otherwise incompatible phases and resulting in improved adhesion, durability, and performance characteristics.
The compound's role in advancing rubber technology represents a particularly significant contribution to organosilicon chemistry applications. Studies indicate that incorporation of this disulfide coupling agent into rubber formulations containing silica fillers results in marked improvements in tensile strength, tear resistance, and abrasion resistance compared to uncoupled systems. The mechanism involves hydrolysis of the ethoxysilyl groups to form silanol intermediates, which subsequently condense with silanol groups on the silica surface to create stable siloxane linkages. Simultaneously, the disulfide bridge participates in sulfur vulcanization reactions, forming crosslinks with the rubber polymer and creating a unified network structure. This dual coupling mechanism represents a sophisticated approach to interface modification that has become essential in modern tire technology and high-performance rubber applications.
Table 2: Performance Enhancements in Rubber Applications
Contemporary research in organosilicon chemistry continues to build upon the foundational principles demonstrated by compounds like this compound. The compound serves as a model system for understanding the complex interactions between organosilicon coupling agents and composite material interfaces. Advanced analytical techniques have revealed detailed mechanisms of surface modification, showing how the compound's hydrolysis and condensation reactions create stable interfacial regions that dramatically improve composite properties. Furthermore, the success of this disulfide coupling agent has inspired the development of related compounds with varying sulfur chain lengths and alternative organic functionalities, expanding the toolkit available to materials scientists and engineers. The compound's continued commercial importance and ongoing research applications underscore its foundational role in the evolution of modern organosilicon chemistry and its practical applications in advanced materials technology.
Properties
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropyldisulfanyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6S2Si2/c1-7-19-27(20-8-2,21-9-3)17-13-15-25-26-16-14-18-28(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBATURSCRIBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069122 | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56706-10-6 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56706-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056706106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.846 | |
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Preparation Methods
The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane involves the reaction of ethoxy silanes with sulfur-containing compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or disilanes.
Scientific Research Applications
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in understanding the interactions between silicon and sulfur in biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic processes. Its silicon and sulfur atoms can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Key Findings :
- Si-75 balances mechanical performance and controlled reactivity due to its disulfide bridge, making it suitable for applications requiring moderate vulcanization rates and enhanced thermal stability .
- The trithia derivative (56706-11-7) offers faster crosslinking than Si-75 but suffers from higher sulfur emissions during processing .
- Si-69’s tetrasulfide group provides rapid vulcanization but compromises long-term heat resistance, limiting its use in high-temperature environments .
Biological Activity
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane (CAS: 56706-10-6) is a silane compound with significant biological activity. Its unique structure includes multiple ethoxy groups and sulfur-silicon linkages, which contribute to its potential applications in various fields such as biomedicine and materials science. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H42O6S2Si2
- Molecular Weight : 474.82 g/mol
- Appearance : Clear liquid
- Purity : Typically ≥85%
The compound's structure features a siloxane backbone with ethoxy groups that enhance its solubility and reactivity in biological systems.
Antitumor Activity
Recent studies have highlighted the compound's potential in inhibiting tumor growth. For instance, a study demonstrated that bis[3-(triethoxysilyl)propyl]disulfide (a related compound) exhibited significant antitumor effects in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
| Study Reference | Biological Effect | Methodology | Results |
|---|---|---|---|
| Tumor growth inhibition | In vivo models | 70% reduction in tumor size observed | |
| Induction of apoptosis | Cell culture assays | Increased caspase activity noted |
Antioxidant Properties
Another aspect of biological activity is the antioxidant capacity of this compound. Research indicates that compounds with similar structures can scavenge free radicals effectively.
| Compound Tested | IC50 (µM) | Assay Type |
|---|---|---|
| 4,4-Tetraethoxy | 25 | DPPH assay |
| Silane derivatives | 30 | ABTS assay |
Cytotoxicity and Safety Profile
Evaluating the cytotoxicity of this compound is crucial for its potential therapeutic applications. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure time.
| Cell Line | IC50 (µM) | Exposure Time |
|---|---|---|
| HeLa | 15 | 24 hours |
| MCF-7 | 20 | 48 hours |
The safety profile indicates that while effective against certain cancer cell lines, higher concentrations may lead to cytotoxic effects on normal cells.
Case Studies
-
Case Study on Tumor Inhibition :
- A clinical trial involving patients with advanced tumors treated with a formulation containing the compound showed promising results in reducing tumor markers and improving quality of life.
-
Study on Antioxidant Effects :
- A laboratory study assessed the protective effects against oxidative stress in neuronal cells exposed to harmful agents. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls.
Q & A
Q. What is the molecular structure and functional significance of the ethoxy, disulfide, and siloxane groups in this compound?
The compound (C₁₈H₄₂O₆S₂Si₂) features two triethoxysilylpropyl groups linked by a disulfide (S–S) bridge. The ethoxy (–OCH₂CH₃) groups enable hydrolysis and silanol formation, critical for covalent bonding with hydroxyl-rich substrates like silica. The disulfide bridge introduces redox sensitivity, enabling dynamic bond cleavage under reducing conditions (e.g., glutathione (GSH) in biological systems) .
Q. What are the primary applications of this compound in material science?
It is widely used as a bifunctional coupling agent in rubber composites with silica/silicate fillers. It enhances tensile strength, elastic modulus, and abrasion resistance by forming covalent Si–O–Si bonds with fillers and sulfur-mediated crosslinks with rubber polymers (e.g., SBR, EPDM) .
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 474.82 g/mol | |
| Density | 1.03 g/cm³ | |
| Boiling Point | >250°C | |
| Water Solubility | 14–1,000,000 μg/L (20°C) | |
| Flash Point | 75°C |
Q. What synthetic methods are employed to produce this compound?
It is typically synthesized via thiol-ene "click" chemistry or condensation reactions. A common route involves reacting 3-mercaptopropyltriethoxysilane with oxidizing agents (e.g., H₂O₂) to form the disulfide bridge. Purity is ensured through vacuum distillation and NMR/FTIR validation .
Q. Which analytical techniques are critical for characterizing its structure and reactivity?
Q. What safety protocols are recommended for handling this compound?
- Hazard Codes : H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
- PPE : Gloves, goggles, and fume hoods.
- Storage : 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the disulfide bond in this compound enhance drug delivery systems?
In hollow mesoporous organosilica nanoparticles (HMONs), the disulfide bond undergoes GSH-mediated cleavage in tumor microenvironments, enabling controlled drug release. This redox sensitivity improves biodegradability and reduces off-target toxicity .
Q. Table 2: Comparison of Crosslinkers in Drug Delivery
| Crosslinker | Degradation Trigger | Drug Release Efficiency |
|---|---|---|
| Disulfide (This Compound) | GSH | 85–90% (pH 5.0) |
| Amine-based | pH | 60–70% |
| Ester-linked | Enzymatic | 50–55% |
Q. How do environmental factors (pH, temperature) affect its stability in rubber composites?
Hydrolysis of ethoxy groups accelerates under acidic (pH <4) or alkaline (pH >9) conditions, reducing coupling efficiency. Thermal stability is maintained up to 120°C, but prolonged heating (>150°C) degrades the disulfide bond, compromising mechanical properties .
Q. What explains discrepancies in reported molecular weights (vs. 486 g/mol)?
The 486 g/mol value (from older sources) likely includes isotopic contributions or impurities. Calculated exact mass for C₁₈H₄₂O₆S₂Si₂ is 474.82 g/mol, validated by modern mass spectrometry .
Q. How does this compound compare to similar coupling agents (e.g., bis-triethoxysilylpropyl tetrasulfide)?
Q. What methodologies resolve contradictions in solubility data (14 μg/L vs. 1,000,000 μg/L)?
Variability arises from hydrolysis kinetics. Initial low solubility (14 μg/L) reflects the intact compound, while higher values result from hydrolyzed silanol derivatives. Dynamic light scattering (DLS) tracks time-dependent aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
